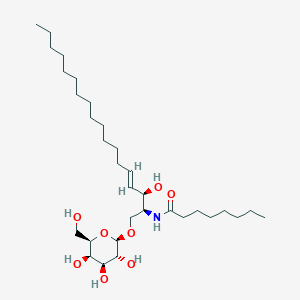

C8 beta-D-galactosyl N-acylsphingosine

説明

“C8 beta-D-galactosyl N-acylsphingosine” is also known as “beta-D-galactosyl-N-(octanoyl)sphingosine” or "beta-D-galactosyl-N-octanoylsphingosine" . It is a type of D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .

Synthesis Analysis

The synthesis of “C8 beta-D-galactosyl N-acylsphingosine” involves a D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .Molecular Structure Analysis

The molecular structure of “C8 beta-D-galactosyl N-acylsphingosine” is characterized by a D-galactosyl-N-acylsphingosine in which the glycosidic bond has beta-configuration and the ceramide N-acyl group is specified as octanoyl .Chemical Reactions Analysis

The transglycosylation abilities of different β-D-galactosidases from GH family 2 were tested experimentally using different acceptors and p-nitrophenyl-β-D-galactopyranoside as a donor of galactosyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “C8 beta-D-galactosyl N-acylsphingosine” include a net charge of 0, an average mass of 587.82860, and a monoisotopic mass of 587.43972 .科学的研究の応用

Enzymatic Synthesis and Biochemical Analysis

- Enzymatic Synthesis of Galactocerebroside : A study by Basu et al. (1971) focused on the enzymatic synthesis of galactocerebrosides, a class of glycosphingolipids, in embryonic chicken brain. This research explored the reaction catalyzed by galactosyltransferase and is fundamental in understanding the biochemical pathways involving C8 beta-D-galactosyl N-acylsphingosine (Basu, Schultz, Basu, & Roseman, 1971).

Disease Research and Diagnostic Tools

- Krabbe Disease Study Using Activity-Based Probes : Marques et al. (2017) developed a fluorescently tagged activity-based probe to study galactosylceramidase, the enzyme deficient in Krabbe disease. This research is crucial for understanding the enzymatic deficiencies related to C8 beta-D-galactosyl N-acylsphingosine and its role in neurological disorders (Marques et al., 2017).

Structural and Functional Analysis

- Crystal Structures of Saposins : Ahn et al. (2006) examined saposins A and C, which are necessary for the breakdown of galactosylceramide. This research provides insight into the structural aspects of proteins interacting with C8 beta-D-galactosyl N-acylsphingosine and their functional mechanisms (Ahn, Leyko, Alattia, Chen, & Privé, 2006).

Cellular Mechanisms and Gene Delivery

- Enhanced Gene Delivery Studies : Felgner et al. (1994) investigated cationic liposome reagents in DNA and mRNA transfection, examining their chemical structure-activity relationships. This study is relevant to the application of C8 beta-D-galactosyl N-acylsphingosine in cellular processes and gene delivery mechanisms (Felgner et al., 1994).

NMR Spectroscopy in Glycosphingolipid Research

- NMR Analysis of Galactosylceramides : Dąbrowski, Egge, and Hanfland (1980) used high-resolution 1H and 13C NMR spectroscopy to analyze galactosylceramides. Their research contributes to understanding the structural properties of glycosphingolipids like C8 beta-D-galactosyl N-acylsphingosine (Dąbrowski, Egge, & Hanfland, 1980).

Neurological Disorder Research

- Globoid Cell Leukodystrophy Study : Miyatake and Suzuki (1972) found significant deficiencies in psychosine galactosidase in patients with globoid cell leukodystrophy. This study highlights the implications of C8 beta-D-galactosyl N-acylsphingosine in understanding and diagnosing neurological disorders (Miyatake & Suzuki, 1972).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29-,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXEEHGNKGJES-SWMJIITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C8 beta-D-galactosyl N-acylsphingosine | |

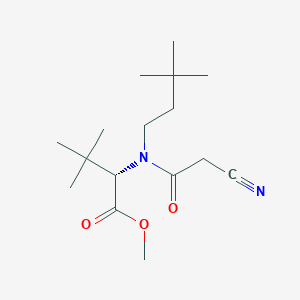

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

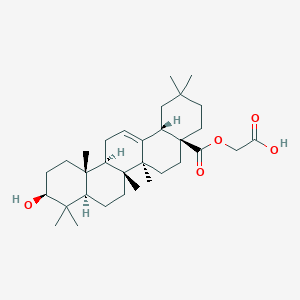

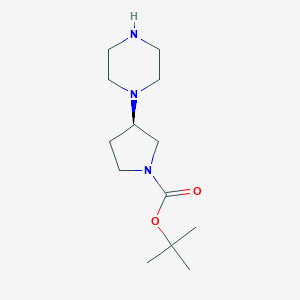

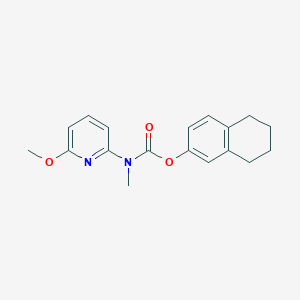

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)

![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)

![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)